N-(4-{[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE
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Overview
Description
“N-[4-[(2-methyl-1,3-thiazol-4-yl)methylsulfamoyl]phenyl]acetamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . It contains a sulfonamide group that is S-linked to a benzene ring . This compound is related to thiazole, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
The synthesis of this compound involves several steps, including the benzoylation of substituted phenols under low temperature . The benzoylated products then undergo Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For example, NMR can provide information about the chemical environment of the atoms in the molecule . Mass spectrometry can provide information about the molecular weight of the compound .Properties
IUPAC Name |
N-[4-[(2-methyl-1,3-thiazol-4-yl)methylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S2/c1-9(17)15-11-3-5-13(6-4-11)21(18,19)14-7-12-8-20-10(2)16-12/h3-6,8,14H,7H2,1-2H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSAZKFKMNIYKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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